

Cross-Validation of Experimental and Computational Results for 4-(Iminomethyl)aniline Derivatives

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Compound of Interest

Compound Name: 4-(Iminomethyl)aniline

Cat. No.: B15438320

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A Comparative Guide for Researchers

In the realm of drug discovery and materials science, the robust characterization of novel compounds is paramount. This guide provides a comparative analysis of experimental and computational data for derivatives of **4-(Iminomethyl)aniline**, a class of Schiff bases with significant interest due to their diverse applications. As data for the parent compound is limited, this guide focuses on well-characterized analogues, namely N,N-dimethyl-4-[(4-nitrophenyl)imino]-methyl}aniline and N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline.

This document is intended for researchers, scientists, and drug development professionals, offering a clear cross-validation between empirical spectroscopic data and theoretical predictions from computational chemistry. The following sections present a detailed comparison of experimental findings with computational results, outline the methodologies for key experiments, and provide visual representations of the scientific workflows.

Data Presentation: A Side-by-Side Comparison

The quantitative data for the two primary derivatives of **4-(Iminomethyl)aniline** are summarized below. This allows for a direct comparison between the experimentally measured spectroscopic properties and the values predicted through computational modeling.

Table 1: Spectroscopic Data for N,N-dimethyl-4-[(4-nitrophenyl)imino]-methyl}aniline

Spectroscopic Technique	Experimental Data	Computational Data (DFT)
FT-IR (cm ⁻¹)	Aromatic C-H: 3094, 3027; C-H (CH ₃): 2850-2927; C=N (Imine): ~1635; C=C (Aromatic): 1600; NO ₂ : 1575, 1370; H ₃ C-N: 1230, 1204; C-N: 1100, 1163[1]	Not explicitly stated in the provided search results.
¹ H NMR (CDCl ₃ , δ, ppm)	9.8 (1H, s, H-C=N); 8.29–8.22 (2H, d); 8.09–8.06 (2H, d); 7.81–7.74 (2H, dd); 6.77–6.62 (2H, m); 3.10 (6H, s, N(CH ₃) ₂) [1]	Not explicitly stated in the provided search results.
¹³ C NMR (CDCl ₃ , δ, ppm)	162.18; 158.99; 153.15; 152.64; 144.71; 131.23; 125.69; 121.41; 111.97[1]	Not explicitly stated in the provided search results.
UV-Vis (nm)	Not explicitly stated in the provided search results.	Optical gap (E _g) calculated as 2.7 eV using the Tauc method from experimental data, which was used to select the appropriate DFT functional.[1]

Table 2: Spectroscopic and Crystallographic Data for N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline

Technique	Experimental Data	Computational Data (DFT)
FT-IR (cm ⁻¹)	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
¹ H NMR	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
¹³ C NMR	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
UV-Vis (nm)	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.
Single Crystal X-ray	Crystal System: Monoclinic; Space Group: P2 ₁ /c; a = 9.441(4) Å, b = 8.356(3) Å, c = 17.245(5) Å, β = 110.97(2)°; Dihedral angle between aromatic rings: 61.96(1)° ^[2]	Not explicitly stated in the provided search results.

Experimental Protocols

The synthesis and characterization of these Schiff base derivatives follow established organic chemistry procedures. The detailed methodologies are crucial for the reproducibility of the experimental results.

Synthesis of N,N-dimethyl-4-[[[(4-nitrophenyl)imino]-methyl]aniline^[1]

- **Reactant Preparation:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1.38 g (10 mmol) of 4-nitroaniline is dissolved in 30 mL of ethanol. In a separate addition funnel, 1.49 g (10 mmol) of 4-dimethylaminobenzaldehyde is dissolved in 10 mL of ethanol.
- **Reaction:** The 4-dimethylaminobenzaldehyde solution is added dropwise to the 4-nitroaniline solution at room temperature with continuous stirring.
- **Reflux:** The reaction mixture is then heated to reflux for a duration of two hours.

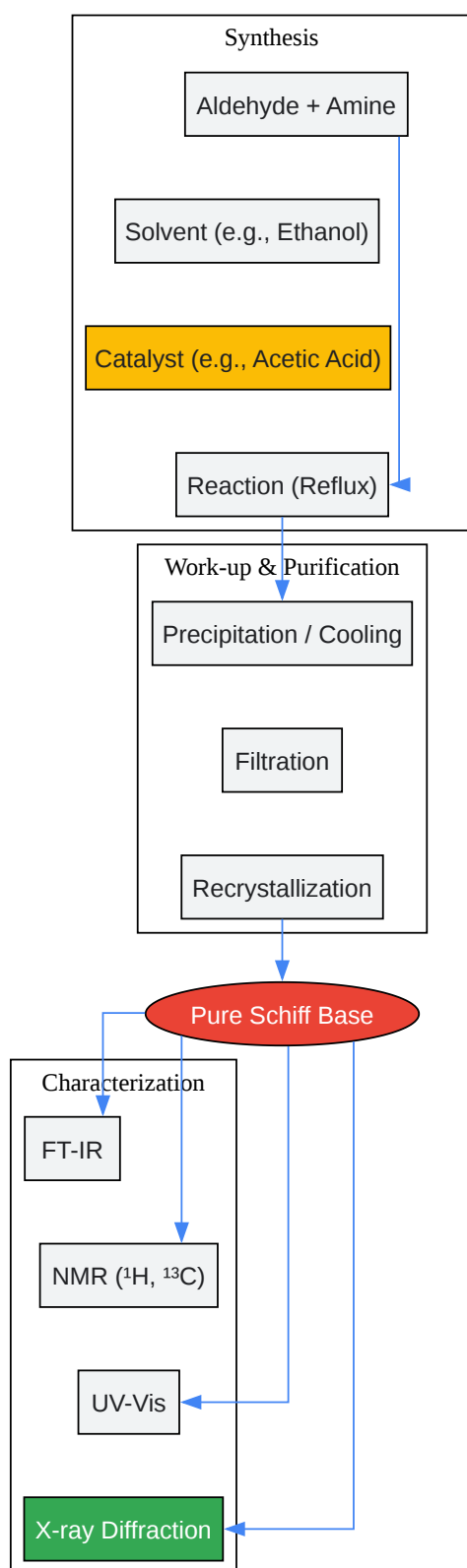
- **Precipitation and Isolation:** After reflux, the flask is cooled in an ice bath, and 50 mL of cold water is added to precipitate the imine product. The solid product is collected by filtration and air-dried.
- **Purification:** The crude product is recrystallized from a methanol/chloroform mixture (5/1, v/v) to yield the pure N,N-dimethyl-4-[[4-(nitrophenyl)imino]-methyl]aniline.

Synthesis of N,N-dimethyl-4-[(E)-phenyliminomethyl]aniline[2]

- **Reactant Mixture:** To a solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 mL of ethanol, aniline (0.91 mL, 10 mmol) is added.
- **Catalysis:** Three drops of acetic acid are added to the mixture as a catalyst.
- **Reaction and Monitoring:** The mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Crystallization:** Upon completion of the reaction, the mixture is cooled to room temperature, which leads to the formation of crystals.
- **Purification:** For X-ray analysis, suitable crystals are obtained by slow evaporation of an ethyl acetate solution of the product at room temperature.

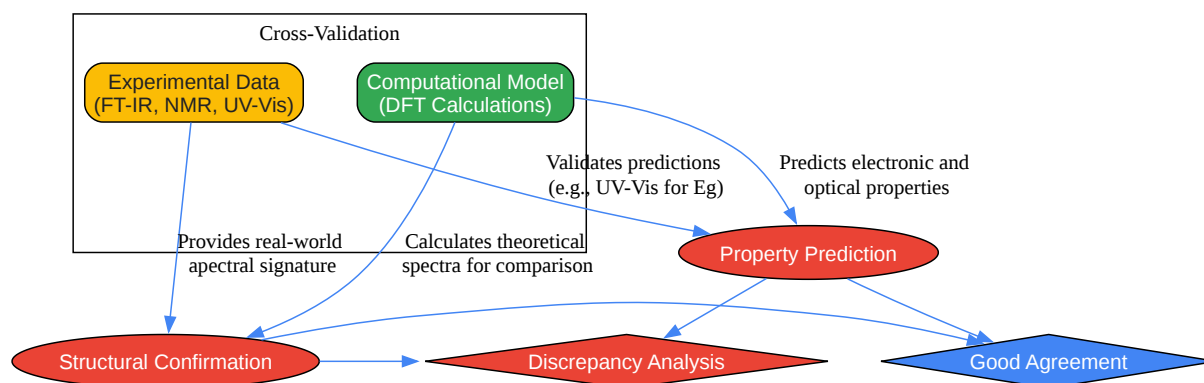
Visualizing the Workflow and Validation Process

The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and characterization of these Schiff bases, as well as the logical relationship between experimental and computational validation.



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General workflow for Schiff base synthesis and characterization.



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